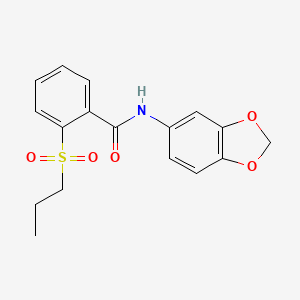![molecular formula C21H24O5 B14958667 2,2-dimethyl-11-(2-oxopropoxy)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one](/img/structure/B14958667.png)
2,2-dimethyl-11-(2-oxopropoxy)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-11-(2-oxopropoxy)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one is a complex organic compound belonging to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, characterized by a fused pyrano and chromene ring system, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-11-(2-oxopropoxy)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one typically involves multi-step organic reactions. One common approach is the regioselective synthesis using phloroglucinol as the starting material. The process involves the formation of intermediate compounds through various reactions such as cyclization, alkylation, and oxidation .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis and green chemistry approaches. These methods aim to improve the efficiency and yield of the synthesis while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-11-(2-oxopropoxy)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2,2-dimethyl-11-(2-oxopropoxy)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for cancer and other diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 2,2-dimethyl-11-(2-oxopropoxy)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyranochromenes and related heterocyclic compounds, such as:
- Pyrano[2,3-f]chromen-2-ones
- Pyrano[3,2-g]chromen-2-ones
- Pyrano[2,3-c]pyrazoles
Uniqueness
The uniqueness of 2,2-dimethyl-11-(2-oxopropoxy)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one lies in its specific structural features and the resulting biological activities.
Properties
Molecular Formula |
C21H24O5 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2,2-dimethyl-11-(2-oxopropoxy)-3,4,7,8,9,10-hexahydroisochromeno[3,4-f]chromen-6-one |
InChI |
InChI=1S/C21H24O5/c1-12(22)11-24-17-10-16-15(8-9-21(2,3)26-16)19-18(17)13-6-4-5-7-14(13)20(23)25-19/h10H,4-9,11H2,1-3H3 |
InChI Key |
XNBJSNRJZQHAEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=C2C3=C(CCCC3)C(=O)OC2=C4CCC(OC4=C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(4-ethoxyphenyl)formamido]acetate](/img/structure/B14958586.png)
![2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B14958589.png)
![2-{2-[(4-Butyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid](/img/structure/B14958594.png)
![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycylglycine](/img/structure/B14958603.png)
![7-[(3-chlorophenyl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B14958608.png)
![[4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B14958614.png)

![7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B14958621.png)
![2-{[1-(1-carboxyethoxy)-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl]oxy}propanoic acid](/img/structure/B14958636.png)
![6-ethyl-7-[(4-methoxybenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B14958661.png)

![N-(2-fluorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B14958671.png)
![2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-(4-methylbenzyl)benzamide](/img/structure/B14958675.png)
![{4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B14958678.png)
